7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 2-methoxyphenyl hydrazine and 2-methylthio-4,6-dichloropyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to promote cyclization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield.
Solvents: Selection of industrial-grade solvents that are cost-effective and environmentally friendly.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Antimicrobial: Investigated for its antimicrobial properties.
Anticancer: Potential anticancer agent due to its ability to interfere with cell proliferation.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Bind to Receptors: Modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Chlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
- Methoxy Group : The presence of the methoxy group at the 2-position of the phenyl ring may enhance its biological activity and selectivity.
- Methylsulfanyl Group : Contributes to the compound’s chemical reactivity and potential applications.
Properties
IUPAC Name |
7-(2-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-11-6-4-3-5-9(11)10-7-8-14-12-15-13(19-2)16-17(10)12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWCCBKZREMEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC3=NC(=NN23)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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